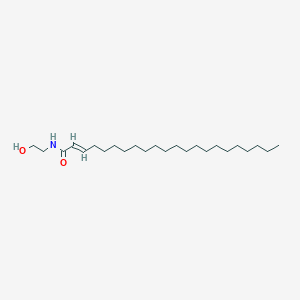
Docosaenoyl Ethanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosaenoyl Ethanolamide can be synthesized through the reaction of docosenoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of docosenoic acid, followed by its reaction with ethanolamine to form the amide bond. This process can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a crystalline solid form .
Chemical Reactions Analysis
Types of Reactions: Docosaenoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: The double bond in the docosenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group in ethanolamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanolamides.
Scientific Research Applications
Docosaenoyl Ethanolamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of fatty N-acyl ethanolamines and their derivatives.
Mechanism of Action
Docosaenoyl Ethanolamide exerts its effects by interacting with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) and modulates their activity. This interaction influences various physiological processes, including pain perception, inflammation, and neuroprotection . Additionally, this compound has been shown to affect the function of voltage-dependent calcium channels, thereby influencing calcium signaling pathways in cells .
Comparison with Similar Compounds
Docosanoyl Ethanolamide: A saturated N-acylethanolamide with similar endocannabinoid properties.
Docosahexaenoyl Ethanolamide: An unsaturated N-acylethanolamide derived from docosahexaenoic acid, known for its anti-inflammatory and neuroprotective effects.
Arachidonoyl Ethanolamide: Another endocannabinoid with significant roles in pain modulation and inflammation.
Uniqueness of Docosaenoyl Ethanolamide: this compound is unique due to its specific interaction with voltage-dependent calcium channels and its distinct fatty acid composition. This compound’s ability to modulate calcium signaling pathways sets it apart from other similar endocannabinoids .
Properties
Molecular Formula |
C24H47NO2 |
|---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(E)-N-(2-hydroxyethyl)docos-2-enamide |
InChI |
InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+ |
InChI Key |
GVWIEXCBLRBBMZ-QZQOTICOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















